

Unveiling the Spectroscopic Signature of Rheumone B: A Technical Guide

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Compound of Interest		
Compound Name:	Rheumone B	
Cat. No.:	B11937683	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic data for **Rheumone B**, a naphthalene glycoside with demonstrated antioxidant properties. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, alongside the experimental protocols for its isolation and characterization.

Spectroscopic Data of Rheumone B

The structural elucidation of **Rheumone B**, a compound isolated from Rheum nobile, was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **Rheumone B** was recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are given in Hertz (Hz).



Position	δΗ (ррт)	Multiplicity	J (Hz)
2	7.28	d	8.0
3	7.78	d	8.0
5	7.01	S	
7	6.88	S	_
9	4.98	d	12.0
9	4.75	d	12.0
4-CH₃	2.45	S	
8-OCH₃	3.90	S	
1'	5.10	d	7.5
2'	3.55	m	_
3'	3.48	m	_
4'	3.43	m	_
5'	3.40	m	_
6'	3.85	dd	12.0, 2.0
6'	3.70	dd	12.0, 5.5

¹³C Nuclear Magnetic Resonance (NMR) Data

The 13 C NMR spectrum of **Rheumone B** was also recorded in CD₃OD. The chemical shifts (δ) are reported in ppm.



1 168.5 2 132.8 3 129.5 4 140.2 4a 131.0 5 108.2 6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2 6' 62.8	Position	δС (ррт)
3 129.5 4 140.2 4a 131.0 5 108.2 6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	1	168.5
4 140.2 4a 131.0 5 108.2 6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	2	132.8
4a 131.0 5 108.2 6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	3	129.5
5 108.2 6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	4	140.2
6 152.0 7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	4a	131.0
7 106.5 8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	5	108.2
8 162.8 9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	6	152.0
9 70.1 10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	7	106.5
10 150.5 10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	8	162.8
10a 115.8 11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	9	70.1
11 146.5 11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	10	150.5
11a 118.5 4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	10a	115.8
4-CH ₃ 20.8 8-OCH ₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	11	146.5
8-OCH₃ 56.5 1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	11a	118.5
1' 103.2 2' 75.2 3' 78.0 4' 71.5 5' 78.2	4-CH₃	20.8
2' 75.2 3' 78.0 4' 71.5 5' 78.2	8-OCH₃	56.5
3' 78.0 4' 71.5 5' 78.2	1'	103.2
4' 71.5 5' 78.2	2'	75.2
5' 78.2	3'	78.0
	4'	71.5
6' 62.8	5'	78.2
	6'	62.8



Mass Spectrometry (MS) Data

High-resolution mass spectrometry was conducted using electrospray ionization in positive ion mode.

lon	Calculated Mass [M+Na]+	Found Mass [M+Na]+
C22H24O10Na	471.1262	471.1267

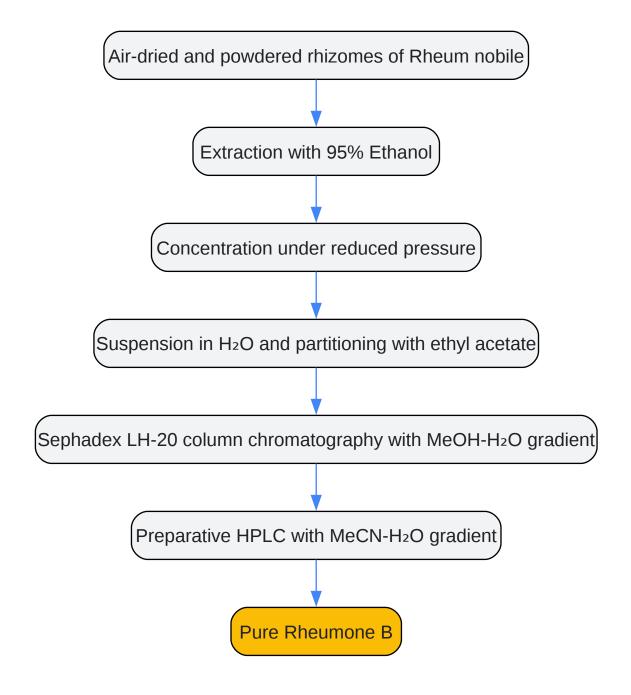
Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Rheumone B**, as reported by Fei et al. (2017).[1][2]

Isolation of Rheumone B

The workflow for the isolation of **Rheumone B** from its natural source is outlined below.





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Caption: Isolation workflow for Rheumone B.

The air-dried and powdered rhizomes of Rheum nobile were extracted with 95% ethanol.[1][2] The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction was subjected to column chromatography on a Sephadex LH-20 column, eluting with a methanol-water gradient.[1][2] Fractions containing **Rheumone B** were further purified by preparative high-



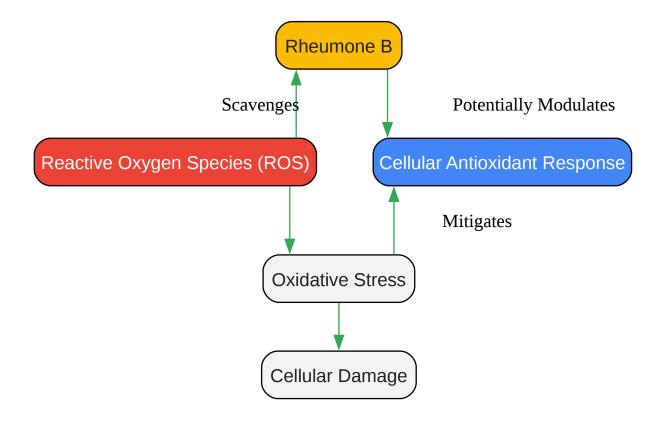
performance liquid chromatography (HPLC) using an acetonitrile-water gradient to yield the pure compound.[1][2]

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CD $_3$ OD (δ H 3.31 and δ C 49.0). HR-ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer.

Biological Activity

Rheumone B has been reported to possess antioxidant activity, as evaluated by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2] Further investigation into the biological activities of this compound is warranted. The antioxidant activity of **Rheumone B** suggests its potential involvement in signaling pathways related to oxidative stress.



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Caption: Potential antioxidant mechanism of **Rheumone B**.



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References

- 1. researchgate.net [researchgate.net]
- 2. Phenolic constituents from Rheum nobile and their antioxidant activity PubMed [pubmed.ncbi.nlm.nih.gov]
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